Ketoconazole

oral candidiasis AIDS-associated infections clinical trial

Procure (-)-Ketoconazole (CAS 142128-57-2), the levorotatory enantiomer of ketoconazole, exclusively for maximal CYP3A4 inhibition (Ki 0.07 µM, >100-fold more potent than fluconazole) and CYP17A1 inhibition (IC50 76 nM) in DDI studies, steroidogenesis research, and antifungal screening. Its well-characterized mechanism of lanosterol 14α-demethylase inhibition makes it an ideal positive control for novel ergosterol biosynthesis inhibitors. For topical formulation development, use as an active comparator benchmarked against a 73% improvement rate in seborrheic dermatitis. This compound is not interchangeable with triazole antifungals. Verify gastric pH conditions due to achlorhydria sensitivity.

Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
CAS No. 142128-57-2
Cat. No. B1675108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole
CAS142128-57-2
SynonymsKetoconazole
Nizoral
R 41400
R-41400
R41,400
R41400
Molecular FormulaC26H28Cl2N4O4
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
InChIKeyXMAYWYJOQHXEEK-ZEQKJWHPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0866 mg/L
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ketoconazole (CAS 142128-57-2): Procurement-Relevant Baseline and Antifungal Class Profile


The CAS number 142128-57-2 specifically denotes (-)-Ketoconazole (levoketoconazole), the levorotatory enantiomer of the racemic ketoconazole mixture . Ketoconazole is an imidazole-class antifungal agent that exerts its activity by inhibiting fungal cytochrome P450 14α-demethylase, thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. Unlike newer triazole antifungals, ketoconazole remains an orally bioavailable broad-spectrum imidazole that exhibits potent inhibition of mammalian CYP3A4, a property which has relegated its systemic use to second-line or salvage therapy but which simultaneously confers unique utility as a tool compound in drug-drug interaction studies and CYP inhibition research [2].

Why Ketoconazole Cannot Be Readily Substituted with Fluconazole or Itraconazole in Sensitive Workflows


Direct substitution of ketoconazole with other azole antifungals (e.g., fluconazole, itraconazole, voriconazole) is contraindicated in procurement and research workflows due to three non-interchangeable properties. First, ketoconazole exhibits the most potent CYP3A4 inhibition among clinically available azoles, with an unbound Ki of 0.07 μM compared to 8.7 μM for fluconazole, representing a >100-fold difference in inhibitory potency [1]. Second, ketoconazole uniquely inhibits mammalian CYP17A1 (IC50 = 76 nM for C17,20-lyase), a property not shared by triazoles such as fluconazole or voriconazole, which enables its off-label application in androgen biosynthesis suppression [2]. Third, the oral bioavailability of ketoconazole and itraconazole is dramatically reduced (by >50%) by achlorhydria, whereas fluconazole absorption remains >90% regardless of gastric pH, making ketoconazole uniquely sensitive to concomitant acid-suppressive therapy in clinical or animal model settings [3]. These quantifiable differences preclude generic interchangeability in both therapeutic and experimental contexts.

Ketoconazole: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Clinical Cure Rates: Ketoconazole (200 mg) Versus Fluconazole (50 mg) in Oropharyngeal Candidiasis

In a randomized controlled trial involving immunocompromised patients with oropharyngeal candidiasis, the clinical cure rate at 14 days was 63% (12/19) for ketoconazole 200 mg daily compared to 94% (17/18) for fluconazole 50 mg daily [1]. The risk ratio for clinical cure was 1.5 (95% CI 1.04 to 2.15, P = 0.029) favoring fluconazole [1].

oral candidiasis AIDS-associated infections clinical trial

CYP3A4 Inhibition Potency: Ketoconazole Versus Fluconazole In Vivo

Using a steady-state infusion approach in rats to control for pharmacokinetic differences, ketoconazole demonstrated a Ki value of 3 μM based on total plasma concentration and 0.07 μM based on unbound drug concentration [1]. Fluconazole exhibited Ki values of 10 μM (total plasma) and 8.7 μM (unbound) [1]. When expressed in terms of unbound concentration, which more accurately reflects hepatic tissue exposure, ketoconazole was >100-fold more potent as a CYP450 inhibitor than fluconazole [1]. Additionally, ketoconazole was the most potent inhibitor of cortisol metabolism (to 6β-hydroxycortisol), with an IC50 of 0.6 μM, compared to itraconazole (IC50 = 2.4 μM) and fluconazole (negligible effect) [2].

drug-drug interactions CYP3A4 inhibition pharmacokinetics

Topical Efficacy in Seborrheic Dermatitis: Ketoconazole 2% Shampoo Versus Zinc Pyrithione 1% Shampoo

In a multicenter randomized parallel-group trial of 331 subjects with severe dandruff and seborrheic dermatitis, ketoconazole 2% shampoo achieved a 73% improvement in total dandruff severity score compared to 67% improvement for zinc pyrithione 1% shampoo after 4 weeks of treatment (p < 0.02) [1]. The overall clearing of the skin condition at the end of treatment and follow-up phase significantly favored the ketoconazole 2% formulation (p = 0.004) [1]. The recurrence rate of disease was also significantly lower following ketoconazole 2% treatment than following zinc pyrithione 1% treatment [1].

seborrheic dermatitis Malassezia topical antifungal

Hair Shedding Reduction: Ketoconazole 1% Shampoo Versus Piroctone Olamine and Zinc Pyrithione

In a 6-month comparative study of 150 men with telogen effluvium related to androgenetic alopecia, 1% ketoconazole shampoo reduced hair shedding by 17.3% compared to 16.5% for 1% piroctone olamine and 10.1% for 1% zinc pyrithione [1]. Ketoconazole also increased anagen hair percentage by 4.9% and increased mean hair shaft diameter by 5.4%, whereas zinc pyrithione decreased mean hair shaft diameter by 2.2% [1].

hair shedding telogen effluvium androgenetic alopecia

CYP17A1 (C17,20-Lyase) Inhibition: Ketoconazole Compared to Selective Inhibitors

Ketoconazole is a non-selective CYP17A1 inhibitor with an IC50 of 76 nM for C17,20-lyase activity [1]. While ketoconazole was the first agent to demonstrate clinical proof-of-principle for androgen biosynthesis blockade in prostate cancer, it exhibits broad specificity and is less potent than newer selective inhibitors such as abiraterone, galeterone, orteronel, and VT-464 [2]. Ketoconazole inhibits both the 17α-hydroxylase and C17,20-lyase activities of CYP17A1 non-selectively, whereas abiraterone demonstrates 1.7-fold greater selectivity for hydroxylase inhibition [3].

prostate cancer androgen biosynthesis CYP17 inhibition

Ketoconazole Application Scenarios Based on Quantified Differentiation Evidence


Gold-Standard Strong CYP3A4 Inhibitor Control in Drug-Drug Interaction Studies

Based on the >100-fold greater CYP3A4 inhibitory potency of ketoconazole (unbound Ki = 0.07 μM) compared to fluconazole (unbound Ki = 8.7 μM) established in Section 3 [1], ketoconazole is the preferred tool compound for maximal CYP3A4 inhibition controls in in vitro and in vivo DDI studies. Its use as a reference strong inhibitor enables researchers to establish the upper bound of interaction magnitude for new chemical entities, a regulatory expectation for drug development programs. Procurement of ketoconazole for this application is justified by its unparalleled potency among clinically available azoles and its well-characterized pharmacokinetic-pharmacodynamic relationship.

Cost-Effective Reference Standard for Non-Selective CYP17A1 Inhibition in Androgen Research

With a defined IC50 of 76 nM for C17,20-lyase inhibition as documented in Section 3 [2], ketoconazole serves as a validated, low-cost reference compound for CYP17A1 inhibition studies in prostate cancer and steroidogenesis research. While selective inhibitors (abiraterone, galeterone) offer greater potency and specificity, ketoconazole's established pharmacology and economic accessibility make it suitable for large-volume screening assays, undergraduate and graduate teaching laboratories, and preliminary proof-of-concept studies where budget constraints preclude the use of proprietary selective inhibitors.

Comparator Arm for Head-to-Head Clinical Trials of New Topical Antifungals

The 73% improvement rate of ketoconazole 2% shampoo in seborrheic dermatitis severity, documented in a 331-subject RCT and shown to be statistically superior to zinc pyrithione 1% (67% improvement, p < 0.02) [3], establishes ketoconazole as a robust active comparator for clinical trials of novel topical antifungal formulations. Procurement of ketoconazole 2% shampoo or cream as an active control arm enables non-inferiority or superiority trial designs with a well-characterized efficacy benchmark, supporting regulatory submissions for new dermatological antifungal products.

Positive Control for Fungal Ergosterol Biosynthesis Inhibition Assays

Ketoconazole's well-characterized mechanism as an inhibitor of fungal 14α-demethylase (lanosterol 14α-demethylase), resulting in ergosterol depletion and accumulation of 14α-methylsterols, makes it an ideal positive control in assays evaluating novel antifungal compounds targeting ergosterol biosynthesis [4]. The compound's broad spectrum of activity against diverse fungal species enables its use as a reference standard across multiple fungal strains in minimum inhibitory concentration (MIC) testing and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.